![molecular formula C26H52O2 B095623 Octadecyl octanoate CAS No. 18312-31-7](/img/structure/B95623.png)
Octadecyl octanoate
Overview
Description
Octadecyl octanoate, also known as Stearyl caprylate, is a compound with the molecular formula C26H52O2 . It has a molecular weight of 396.7 g/mol . It is also known by other names such as Octanoic acid, octadecyl ester, and Stearyl octanoate .
Molecular Structure Analysis
Octadecyl octanoate has a complex structure with a total of 79 bonds, including 27 non-H bonds, 1 multiple bond, 24 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The InChI code for Octadecyl octanoate is 1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3
.
Physical And Chemical Properties Analysis
Octadecyl octanoate has a molecular weight of 396.7 g/mol . It has a computed XLogP3-AA value of 11.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 24 rotatable bonds . The exact mass and monoisotopic mass of Octadecyl octanoate are both 396.396730897 g/mol . The topological polar surface area is 26.3 Ų .
Scientific Research Applications
Food Industry
Octadecyl octanoate, also known as octyl octanoate, is used in the food industry for its pleasant odor of green tea and mildly sweet fruit taste . It naturally occurs in apple, banana, grapes, strawberry, cranberry, ginger, goat-milk, butterfat, spearmint oil, and salivary/labial gland extracts of certain social and forager insects .
Pharmaceutical Industry
Octyl octanoate ester has been frequently synthesized by the esterification of octanoic acid with octyl alcohol in the presence of HCl or copper-chromium oxide catalyst at or above 320 °C . This ester is used in the pharmaceutical industry .
Biocatalyst in Acylation Reactions
Lipases of Rhizopus arrhizus, when applied as a biocatalyst (lipase bearing dead mycelia), furnished the highest acylation activity . This suggests that lipase bearing dead mycelia of R. arrhizus might be an intelligent biocatalyst to manipulate the yield of acylation reactions encountered in the food industry .
Enzymatic Synthesis of Thymol Octanoate
The enzymatic synthesis of thymol octanoate by esterification of thymol and octanoic acid was explored using soluble lipases and immobilized lipase biocatalysts in solvent-free systems . Candida antarctica lipase B in its soluble form was the most active biocatalyst for this reaction .
Cosmetics and Personal Care Products
Stearyl Caprylate is used in the formulation of bath products, eye makeup, lipsticks, rouges, and skin and hair care products . It functions as a binder, emulsion stabilizer, hair conditioning agent, humectant, opacifying agent, skin-conditioning agent, and surfactant .
Skin Conditioning Agent
Stearyl Caprylate is an ester of stearyl alcohol and caprylic acid. It functions in cosmetics as a skin conditioning agent . It enhances the appearance and feel of hair, by increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment .
Emulsion Stabilizer
Stearyl Caprylate helps to keep an emulsion from separating into its oil and liquid components . This makes it a valuable ingredient in many cosmetic and personal care products.
Humectant
Stearyl Caprylate slows the loss of moisture from a product during use . This property is particularly useful in skin care and hair care products, where maintaining moisture is important for optimal results.
properties
IUPAC Name |
octadecyl octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25-28-26(27)24-22-20-8-6-4-2/h3-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLRTFSQCPNNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051816 | |
Record name | Octadecyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyl octanoate | |
CAS RN |
18312-31-7 | |
Record name | Stearyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18312-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, octadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL CAPRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TS6O9194 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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